[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine
CAS No.: 1306606-39-2
Cat. No.: VC2937084
Molecular Formula: C9H13NS
Molecular Weight: 167.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306606-39-2 |
|---|---|
| Molecular Formula | C9H13NS |
| Molecular Weight | 167.27 g/mol |
| IUPAC Name | (2-methyl-2-thiophen-2-ylcyclopropyl)methanamine |
| Standard InChI | InChI=1S/C9H13NS/c1-9(5-7(9)6-10)8-3-2-4-11-8/h2-4,7H,5-6,10H2,1H3 |
| Standard InChI Key | VIJZEALGHWQUFF-UHFFFAOYSA-N |
| SMILES | CC1(CC1CN)C2=CC=CS2 |
| Canonical SMILES | CC1(CC1CN)C2=CC=CS2 |
Introduction
[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine is a specialty chemical compound with a unique structure that combines a cyclopropyl group, a thiophene ring, and a methyl group. This compound is classified as a specialty material due to its complex molecular structure and potential applications in various fields, including organic chemistry and medicinal research.
Synthesis Overview
While specific synthesis protocols for [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine are not widely detailed in available literature, compounds with similar structures often involve multi-step reactions including cyclopropanation and substitution reactions to introduce the thiophene moiety.
Potential Applications
Despite limited specific research on [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine, compounds with similar structures have shown potential in medicinal chemistry. These compounds often exhibit unique biological activities due to their structural features, which can interact with various biological targets.
Biological Activities
-
Medicinal Applications: Compounds with cyclopropyl and thiophene moieties have been explored for their potential in developing pharmaceuticals, particularly in targeting neurological and psychological disorders.
-
Biological Targets: These compounds may interact with enzymes or receptors, influencing pathways related to neurotransmitter signaling.
Comparison with Related Compounds
| Compound | Molecular Weight | CAS Number | Potential Applications |
|---|---|---|---|
| [2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine | 167.27 g/mol | 65523-85-5 | Medicinal chemistry, potential biological activities |
| (R)-cyclopropyl(thiophen-2-yl)methanamine | 168.27 g/mol | 1213205-62-9 | Neurological and psychological disorders |
| 1-[2-methyl-1-(thiophen-2-yl)cyclopropyl]methanamine hydrochloride | 203.73 g/mol | Not specified | Antimicrobial and anticancer properties |
Future Directions
-
Synthesis Optimization: Developing efficient synthesis protocols to produce this compound in high purity.
-
Biological Evaluation: Investigating its interactions with biological targets to understand its potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activities while maintaining its structural integrity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume